3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde
Overview
Description
3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a benzyloxy group attached to the phenyl ring, which is further connected to the isoxazole ring with a carbaldehyde functional group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction where a phenol derivative reacts with benzyl chloride in the presence of a base.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the isoxazole derivative reacts with a mixture of DMF and POCl3 to form the aldehyde group at the 5-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and formylation steps to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(4-Benzyloxy-phenyl)-isoxazole-5-carboxylic acid.
Reduction: 3-(4-Benzyloxy-phenyl)-isoxazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The benzyloxy group can enhance the compound’s ability to penetrate cell membranes, while the isoxazole ring can interact with specific molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxy-phenyl)-isoxazole-5-carbaldehyde: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxy-phenyl)-isoxazole-5-carbaldehyde: Similar structure but with a hydroxy group instead of a benzyloxy group.
3-(4-Chloro-phenyl)-isoxazole-5-carbaldehyde: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
3-(4-Benzyloxy-phenyl)-isoxazole-5-carbaldehyde is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. The benzyloxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with hydrophobic targets in biological systems. Additionally, the combination of the isoxazole ring and the benzyloxy group provides a versatile scaffold for further chemical modifications and the development of new derivatives with enhanced properties.
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-16-10-17(18-21-16)14-6-8-15(9-7-14)20-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFSYUPEVSXYLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473647 | |
Record name | 3-(4-BENZYLOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337355-81-4 | |
Record name | 3-[4-(Phenylmethoxy)phenyl]-5-isoxazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337355-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-BENZYLOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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